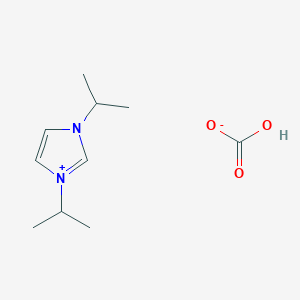
4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid
Overview
Description
“4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid” is a chemical compound with the molecular formula C11H12N2O3 . It has an average mass of 220.225 Da and a monoisotopic mass of 220.084793 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O3/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.23 . It is a solid at room temperature . The melting point is reported to be between 252-253°C .Scientific Research Applications
Antimalarial Activity
The structural analogs of 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid have been studied for their antimalarial properties. Compounds with similar structures have shown promise as bioactive compounds against malaria, a disease caused by Plasmodium parasites . The ability of these compounds to interfere with the life cycle of the parasite makes them valuable for further research and development into antimalarial drugs.
HIV-1 Protease Inhibition
Research has indicated that derivatives of this compound may possess HIV-1 protease inhibitory activities . This is significant because HIV-1 protease is a key enzyme necessary for the maturation of the Human Immunodeficiency Virus (HIV), and its inhibition is a crucial strategy in the treatment of AIDS.
Anticancer Properties
Certain benzodiazole derivatives have been synthesized and shown to exhibit high cytotoxic potential against various leukemia cell lines . The structure of 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid suggests that it could be a candidate for further exploration in cancer chemotherapy, particularly in the synthesis of new anticancer drugs.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic molecules. Its derivatives have been used in the synthesis of heterocyclic compounds, which are central to remarkably successful drugs like Atorvastatin and Sunitinib . This highlights its importance in pharmaceutical manufacturing and drug design.
Antimicrobial Potential
Imidazole-containing compounds related to this compound have shown good antimicrobial potential . This suggests that 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid and its derivatives could be valuable in the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens.
Safety and Hazards
properties
IUPAC Name |
4-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)3-1-2-7-4-5-8-9(6-7)13-11(16)12-8/h4-6H,1-3H2,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEGUTSSQSNXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1461158.png)